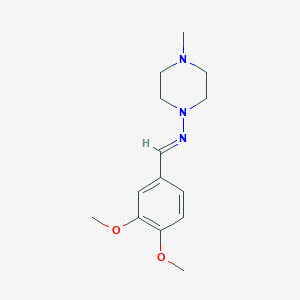

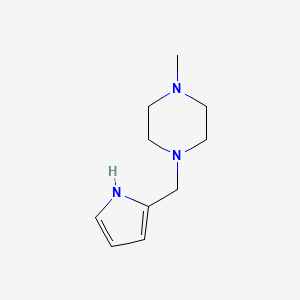

2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone, also known as BPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPE is a photoinitiator, which means it can trigger a chemical reaction when exposed to light. This property makes it a valuable tool in various fields of research, including materials science, polymer chemistry, and biology.

科学的研究の応用

Synthesis and Chemical Reactions

A novel approach towards the synthesis and chemical transformations of compounds related to 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone is explored in various studies. For instance, the synthesis and reduction of halogenated and nitro-substituted ethanones have been reported, demonstrating the versatility of these compounds in organic synthesis and their potential applications in the development of new materials or pharmaceuticals (Kwiecień & Szychowska, 2006). Similarly, the preparation and characterization of compounds through Claisen–Schmidt condensation highlight the structural diversity achievable with these core structures, potentially leading to novel applications in material science or drug design (Guo, Liu, Yang, & Jian, 2009).

Material Science and Environmental Applications

In material science and environmental chemistry, benzotriazoles, including those structurally related to this compound, serve as UV light stabilizers and corrosion inhibitors. Their widespread use in cosmetics, automotive components, and building materials underscores their significance. However, their environmental impact, particularly their presence in sediments and sewage sludge and potential estrogenic activity, has been a subject of study, indicating the need for further research into safe and sustainable alternatives (Zhang et al., 2011).

Pharmaceutical Research

In the realm of pharmaceutical research, compounds related to this compound have been investigated for their potential therapeutic applications. Studies have explored their antimicrobial and antifungal properties, indicating that certain derivatives exhibit significant activity against a variety of pathogens. This suggests that further exploration and optimization of these compounds could lead to the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017). Additionally, the synthesis of novel derivatives with nitric oxide releasing properties highlights the potential of these compounds in developing analgesic and anti-inflammatory agents, further underscoring their significance in medicinal chemistry (Abadi, Hegazy, & El-Zaher, 2005).

特性

IUPAC Name |

2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-14(10-5-7-11(8-6-10)18(20)21)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLCWAVWERRVAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350375 |

Source

|

| Record name | 2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-13-9 |

Source

|

| Record name | 2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)thio]acetohydrazide](/img/structure/B5540969.png)

![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)

![N-isobutyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5540988.png)

![1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)

![(1R*,3S*)-7-[(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5541019.png)

![N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5541031.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)

![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)